molecular formula C15H16Cl3N3 B6209626 2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2731008-33-4

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B6209626
CAS No.: 2731008-33-4
M. Wt: 344.7
InChI Key:
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Description

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached through a nucleophilic substitution reaction, where an amine group reacts with an appropriate electrophilic intermediate.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific structural features, such as the presence of a benzodiazole core and a chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2731008-33-4

Molecular Formula

C15H16Cl3N3

Molecular Weight

344.7

Purity

95

Origin of Product

United States

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